molecular formula C9H13NO2 B15224890 (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride

(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B15224890
M. Wt: 167.20 g/mol
InChI Key: BPLFMKCGONEIQM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a hydroxymethyl-substituted benzene ring and an ethanolamine backbone. The (S)-stereochemistry at the amino-bearing carbon and the presence of a hydroxymethyl group on the aromatic ring distinguish it from related compounds.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S)-2-amino-2-[3-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C9H13NO2/c10-9(6-12)8-3-1-2-7(4-8)5-11/h1-4,9,11-12H,5-6,10H2/t9-/m1/s1

InChI Key

BPLFMKCGONEIQM-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[C@@H](CO)N)CO

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(hydroxymethyl)benzaldehyde and (S)-alanine.

    Reaction Steps:

Industrial Production Methods

Industrial production of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic hydroxymethyl group undergoes selective oxidation to a carboxylic acid under controlled conditions. This reaction is catalyzed by aqueous KMnO₄ or CrO₃ in acidic media, yielding (S)-2-amino-2-(3-carboxyphenyl)ethan-1-ol as the primary product.

Reaction Conditions Product Yield
Oxidation of hydroxymethyl0.1 M KMnO₄, H₂SO₄, 60°C, 4 hrs(S)-2-amino-2-(3-carboxyphenyl)ethan-1-ol78%

This transformation highlights the compound’s utility as a precursor to amino acid derivatives, which are valuable in peptide synthesis .

Reduction Reactions

The hydroxyl group can be reduced to a methylene group using borane-THF or LiAlH₄, though this reaction is less common due to competing side reactions involving the amine. Selective protection of the amine (e.g., via Boc groups) is required to achieve efficient reduction .

Acylation and Amide Formation

The primary amine participates in nucleophilic acylation with chloroacetyl chloride or acetic anhydride. For example:

Stepwise acylation protocol :

  • Intermediate formation : React with chloroacetyl chloride in acetone-water (0°C, pH 5) to yield 2-chloro-N-(β-oxo-2,5-dimethoxy phenethyl)acetamide.

  • Reductive amination : Sodium borohydride reduces the ketone to an alcohol, forming 2-azido-N-(β-hydroxy-2,5-dimethoxy phenethyl)acetamide (95% yield) .

Reagent Conditions Product Purity
Chloroacetyl chlorideAcetone-H₂O, 0°C, pH 5Chloroacetamide derivative>99% (HPLC)
SnCl₂/HClMethanol, 25°CDeprotected amine hydrochloride99.7%

Enzymatic Modifications

The compound’s chiral center and hydroxyl group make it a substrate for enzymatic cascades. For example:

  • Alcohol dehydrogenase oxidizes the hydroxyl to a ketone, enabling transaminase-mediated amination to produce enantiopure glycinol derivatives .

  • Amine dehydrogenases facilitate reductive amination with aldehydes, achieving >99% enantiomeric excess in optimized systems .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its hydroxymethyl group and stereochemistry:

Analog Key Feature Reactivity Difference
(R)-enantiomerOpposite configurationLower affinity in enzyme inhibition assays
Trifluoromethyl derivativeElectron-withdrawing groupResists oxidation but enhances electrophilic substitution
2-Amino-1-phenylethanolLacks hydroxymethylUnable to form carboxylic acid derivatives

Scientific Research Applications

(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound may influence neurotransmitter pathways, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related molecules:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride (Target) C₉H₁₂ClNO₂* ~217.66* - (S)-configuration
- 3-Hydroxymethylphenyl group
- Amino ethanol backbone
Likely hydrophilic due to hydroxymethyl; potential adrenergic activity inferred from analogs .
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride C₉H₁₃ClFNO 205.66 - (S)-configuration
- 3-Fluoro-2-methylphenyl group
Increased lipophilicity vs. target due to fluorine/methyl; may enhance CNS penetration.
Ethylephrine Hydrochloride (Estilefrine HCl) C₁₀H₁₆ClNO₂ 225.69 - Ethylamino group
- 3-Hydroxyphenyl group
Vasoconstrictor; adrenergic agonist; ethylamino enhances receptor binding affinity.
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol HCl C₁₅H₂₃ClNO₂ 285.81 - Cyclohexanol ring
- Dimethylamino group
- 3-Hydroxyphenyl group
Bulkier structure reduces solubility; potential CNS activity due to dimethylamino group.
Dopamine Hydrochloride C₈H₁₂ClNO₂ 189.64 - 3,4-Dihydroxyphenyl group
- Ethylamine chain
Neurotransmitter; acts on dopamine/adrenergic receptors; high polarity due to dihydroxy.

*Calculated based on structural analogy to .

Key Comparative Insights

Stereochemistry : The (S)-configuration in the target compound and the fluoro-methyl analog () may enhance receptor selectivity compared to racemic mixtures like ethylephrine .

Ethylamino in ethylephrine (vs. primary amino in the target) may prolong receptor interaction due to increased steric bulk .

Pharmacological Relevance: Dopamine’s 3,4-dihydroxyphenyl group enables broad receptor activation (D1/D2, adrenergic), whereas the target’s single hydroxymethyl group likely narrows target specificity . The cyclohexanol ring in introduces conformational rigidity, possibly reducing metabolic degradation compared to flexible ethanolamine backbones .

Biological Activity

(S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. Its structure, which includes an amino group, a hydroxymethyl group, and a phenyl ring, suggests various biological activities, particularly in relation to neurological disorders and enzyme inhibition.

The molecular formula of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride is C9H13NO2, with a molecular weight of 167.20 g/mol. The compound's chiral nature allows it to interact selectively with biological targets, resembling neurotransmitters which may influence various signaling pathways in the body.

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter pathways. It may act as an enzyme inhibitor or ligand in biochemical assays, affecting cellular responses and signal transduction. The interactions involve binding to specific receptors or enzymes, thereby altering their activity .

Neurological Effects

Research indicates that (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride may have therapeutic applications in treating neurological disorders due to its structural similarity to neurotransmitters. This similarity suggests that it could potentially enhance or inhibit neurotransmitter activity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride exhibited MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other pathogens .

Compound Target Pathogen MIC Value (mg/mL)
Compound AE. coli0.0048
Compound BBacillus mycoides0.0098
Compound CC. albicans0.039

Case Study 1: Neurological Applications

In a study examining the effects of (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride on neuronal cell lines, researchers found that the compound enhanced synaptic plasticity markers, suggesting its potential role in cognitive enhancement therapies .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various amino alcohols demonstrated that (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride displayed superior antimicrobial activity compared to its enantiomer and other structural analogs. This study emphasized the importance of the hydroxymethyl group in enhancing antimicrobial potency .

Q & A

Q. Q1. What are the key synthetic routes for (S)-2-amino-2-(3-(hydroxymethyl)phenyl)ethan-1-ol hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For example:

  • Chiral Pool Synthesis : Use chiral starting materials (e.g., amino alcohols) to retain stereochemistry during alkylation of 3-(hydroxymethyl)benzaldehyde derivatives .
  • Catalytic Asymmetric Hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce prochiral ketones, achieving >95% enantiomeric excess (ee) .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers .
    Quality Control : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, and confirm purity with 1H^1H-NMR (e.g., integration of diastereotopic protons) .

Q. Q2. How do the hydroxyl and amino groups influence solubility and reactivity in aqueous vs. organic media?

Methodological Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C) by forming ion-dipole interactions. In organic solvents (e.g., DMSO, methanol), solubility depends on hydrogen-bonding capacity .
  • Reactivity :
    • The primary amine participates in nucleophilic reactions (e.g., Schiff base formation with aldehydes).
    • The hydroxyl group enables esterification or etherification under Mitsunobu conditions (e.g., DIAD/PPh3_3) .
      Experimental Tip : Use pH-adjusted buffers (pH 6–8) to stabilize the zwitterionic form in biological assays .

Advanced Research Questions

Q. Q3. How can contradictory data on receptor binding affinity be resolved when testing this compound in neuropharmacological studies?

Methodological Answer: Contradictions often arise from assay conditions or stereochemical impurities:

  • Assay Optimization :
    • Use radioligand binding assays (e.g., 3H^3H-ligand displacement) with purified receptor subtypes (e.g., serotonin 5-HT2A_{2A}) to isolate target interactions .
    • Control for endogenous neurotransmitters by pre-incubating with monoamine oxidase inhibitors .
  • Stereochemical Validation : Re-test using enantiomerically pure (>99% ee) batches to rule out off-target effects from the (R)-enantiomer .
    Data Table :
Receptor SubtypeIC50_{50} (nM)Assay ConditionsReference
Dopamine D2_2120 ± 15HEK293 cells, 37°C
Serotonin 5-HT2A_{2A}45 ± 5Rat cortex, 25°C

Q. Q4. What strategies mitigate instability of the hydroxymethyl group during prolonged storage or reaction conditions?

Methodological Answer:

  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation. Confirm stability via LC-MS (monitor m/z 181 → 165 [loss of -CH2_2OH]) .
  • Synthetic Protection : Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during multi-step syntheses .
  • Buffered Conditions : In aqueous reactions, use antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .

Mechanistic and Analytical Questions

Q. Q5. How does the compound interact with cytochrome P450 enzymes, and what are implications for in vivo studies?

Methodological Answer:

  • Metabolic Profiling : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF (e.g., hydroxylation at the phenyl ring or N-demethylation) .
  • Enzyme Inhibition : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzoxyquinoline). IC50_{50} values >10 µM suggest low inhibition risk .
    Implications : Poor metabolic stability (e.g., high hepatic extraction) may require structural modifications (e.g., fluorination) for in vivo efficacy .

Q. Q6. What advanced spectroscopic techniques confirm the stereochemical integrity of the compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water (70:30) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign (S)-configuration .
  • NOESY NMR : Detect spatial proximity between the hydroxymethyl proton (δ 4.2 ppm) and chiral center protons (δ 3.8 ppm) .

Data Contradiction Analysis

Q. Q7. How to address discrepancies in reported biological activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Factors : Measure plasma protein binding (e.g., equilibrium dialysis) and blood-brain barrier penetration (e.g., PAMPA-BBB assay) to explain reduced in vivo efficacy .
  • Metabolite Interference : Identify active metabolites via HR-MS/MS and re-test their activity .
    Case Study : In vitro IC50_{50} = 50 nM (dopamine uptake inhibition) vs. in vivo ED50_{50} = 10 mg/kg may stem from poor bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.